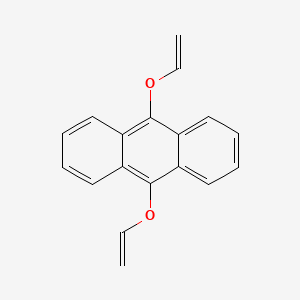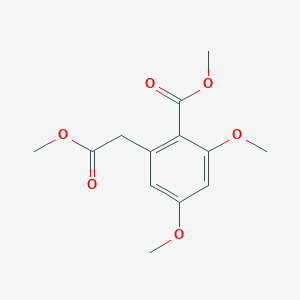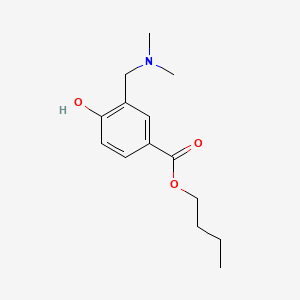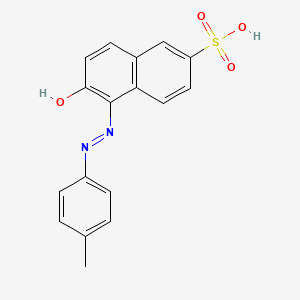
6-Hydroxy-5-((4-methylphenyl)diazenyl)-2-naphthalenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-5-(p-tolylazo)-2-naphthalenesulfonic acid is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is used in various applications, including as a dye in the textile industry and as a pH indicator in laboratories.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-5-(p-tolylazo)-2-naphthalenesulfonic acid typically involves the diazotization of p-toluidine followed by coupling with 6-hydroxy-2-naphthalenesulfonic acid. The reaction conditions generally include:
- p-Toluidine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.
Coupling: The diazonium salt is then reacted with 6-hydroxy-2-naphthalenesulfonic acid in an alkaline medium (pH 8-10) to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Continuous flow reactors to maintain consistent reaction conditions.
- Use of automated systems for precise control of temperature, pH, and reagent addition.
- Efficient purification techniques such as crystallization and filtration to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-5-(p-tolylazo)-2-naphthalenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The hydroxyl and sulfonic acid groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like sulfuric acid and chlorosulfonic acid.
Major Products
Oxidation: Formation of azoxy compounds.
Reduction: Formation of p-toluidine and 6-hydroxy-2-naphthalenesulfonic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-Hydroxy-5-(p-tolylazo)-2-naphthalenesulfonic acid has several scientific research applications:
Chemistry: Used as a pH indicator due to its color change properties in different pH environments.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in the textile industry for coloring fabrics.
Mechanism of Action
The mechanism of action of 6-Hydroxy-5-(p-tolylazo)-2-naphthalenesulfonic acid primarily involves its ability to undergo reversible protonation and deprotonation, which leads to color changes. The molecular targets and pathways include:
Protonation/Deprotonation: The hydroxyl and sulfonic acid groups can gain or lose protons, leading to changes in the electronic structure and color of the compound.
Complex Formation: The compound can form stable complexes with metal ions and other molecules, which can be utilized in various applications.
Comparison with Similar Compounds
Similar Compounds
- 6-Hydroxy-5-(phenylazo)-2-naphthalenesulfonic acid
- 6-Hydroxy-5-(m-tolylazo)-2-naphthalenesulfonic acid
- 6-Hydroxy-5-(o-tolylazo)-2-naphthalenesulfonic acid
Uniqueness
6-Hydroxy-5-(p-tolylazo)-2-naphthalenesulfonic acid is unique due to the presence of the p-tolyl group, which imparts specific electronic and steric properties. This uniqueness affects its reactivity, color properties, and applications compared to other similar compounds.
Properties
CAS No. |
6283-28-9 |
|---|---|
Molecular Formula |
C17H14N2O4S |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
6-hydroxy-5-[(4-methylphenyl)diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C17H14N2O4S/c1-11-2-5-13(6-3-11)18-19-17-15-8-7-14(24(21,22)23)10-12(15)4-9-16(17)20/h2-10,20H,1H3,(H,21,22,23) |
InChI Key |
SMQYMAVYZRHNIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3S,5R,8R,9S,10R,13R,14S,17S)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B14737481.png)

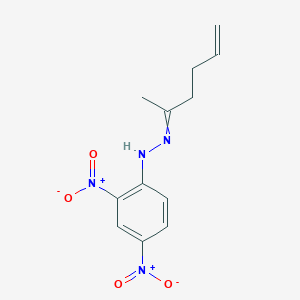
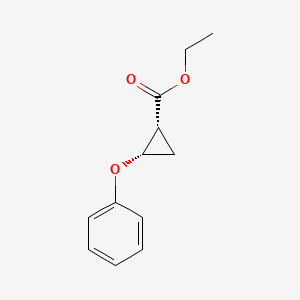
![Ethanol, 2,2'-[(dibutylstannylene)bis(thio)]bis-](/img/structure/B14737512.png)

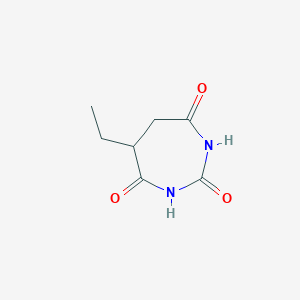
![2-Ethyl-8-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B14737546.png)

